molecular formula C9H7BrN2O2 B1663245 6-溴-1H-吲唑-4-甲酸甲酯 CAS No. 885518-49-0

6-溴-1H-吲唑-4-甲酸甲酯

货号 B1663245
CAS 编号: 885518-49-0
分子量: 255.07 g/mol
InChI 键: FEPRHRPOKPTRQZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 6-bromo-1H-indazole-4-carboxylate” is a chemical compound with the molecular formula C9H7BrN2O2 . It has a molecular weight of 255.07 . The compound is typically stored at room temperature and is available in solid form .


Synthesis Analysis

The synthesis of indazoles, including “Methyl 6-bromo-1H-indazole-4-carboxylate”, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst . One specific synthesis method involves the reaction of methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate with hydrogen chloride in methanol and water at 60°C for 8 hours .


Molecular Structure Analysis

The InChI code for “Methyl 6-bromo-1H-indazole-4-carboxylate” is 1S/C9H7BrN2O2/c1-14-9(13)6-2-5(10)3-8-7(6)4-11-12-8/h2-4H,1H3,(H,11,12) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl 6-bromo-1H-indazole-4-carboxylate” is a solid at room temperature . It has a molecular weight of 255.07 . The compound’s InChI code is 1S/C9H7BrN2O2/c1-14-9(13)6-2-5(10)3-8-7(6)4-11-12-8/h2-4H,1H3,(H,11,12) .

科学研究应用

吲唑衍生物的合成

6-溴-1H-吲唑-4-甲酸甲酯参与了各种吲唑衍生物的合成。例如,Dandu 等人 (2007) 描述了一种区域选择性方法,用于合成 N-甲基-5-(1H-吲哚-2-基)-6,7-二氢-2H-吲唑异构体,使用钯催化的铃木偶联。该合成途径突出了该化合物在创建结构多样的吲唑衍生物中的作用,这在化学研究中很重要 (Dandu et al., 2007).

形成焓研究

Orozco-Guareño 等人 (2019) 对包括 1-甲基-1H-吲唑-6-甲酸甲酯在内的各种吲唑的形成焓进行了研究。这项研究对于了解吲唑化合物及其衍生物的能量和结构特征至关重要,为它们的稳定性和反应性提供了见解 (Orozco-Guareño 等,2019).

抗肿瘤活性和晶体结构分析

Huang 等人 (2017) 合成了包括 5-(乙酰氧基)-1-(6-溴-2-吡啶基)-1H-吡唑-3-甲酸甲酯在内的新型化合物,并评估了它们的抗肿瘤活性。该研究说明了吲唑衍生物在药物化学中的潜力,特别是在开发新的抗肿瘤剂方面。他们的研究包括晶体结构分析,这对于了解这些化合物的分子相互作用和性质至关重要 (Huang 等,2017).

化学转化和衍生物合成

Fujimura 等人 (1984) 探索了二氢-1-甲基-6-苯基-1,4,5-苯并三唑ocin-2(1H)-one 转化为 1-(甲基氨基甲酰基)甲基-3-苯基-1H-吲唑。这项研究证明了吲唑衍生物的化学多样性及其创造各种生物活性分子的潜力 (Fujimura 等,1984).

抗真菌剂的合成

Du 等人 (2015) 合成了一系列新型 3-(二氟甲基)-1-甲基-1H-吡唑-4-甲酸酰胺,展示了吲唑衍生物在开发抗真菌剂中的作用。他们的研究突出了该化合物在农业应用中的潜力,特别是在对抗植物病原真菌方面 (Du 等,2015).

X 射线衍射研究

Anuradha 等人 (2014) 对 5-溴-1-(2-氰基-吡啶-4-基)-1H-吲唑-3-甲酸二乙基酰胺进行了研究,他们利用 X 射线单晶衍射来确定其结构。这项研究强调了结构分析在了解吲唑衍生物的物理和化学性质中的重要性 (Anuradha 等,2014).

安全和危害

“Methyl 6-bromo-1H-indazole-4-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as Acute Tox. 3 Oral . The safety precautions include avoiding breathing dust, contact with skin and eyes, and ingestion .

作用机制

Target of Action

Methyl 6-bromo-1H-indazole-4-carboxylate is a novel indazole derivative that has been synthesized and evaluated for its anticancer, antiangiogenic, and antioxidant activities . The primary targets of this compound are human cancer cell lines, including HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia) . These cells are targeted due to their role in the proliferation and metastasis of cancer.

Mode of Action

The compound interacts with its targets by hindering their viability . It does this by inhibiting the proangiogenic cytokines associated with tumor development . These cytokines include TNFα, VEGF, EGF, IGF1, TGFb, and leptin . The inhibition of these cytokines results in a decrease in angiogenesis, which is a critical process for tumor growth and metastasis.

Biochemical Pathways

The affected pathways include those involved in angiogenesis and oxidative stress . The compound’s antiangiogenic activity disrupts the signaling pathways of various proangiogenic cytokines, thereby inhibiting the formation of new blood vessels that supply nutrients to the tumor . Its antioxidant activity involves the scavenging of free radicals, which can cause cellular damage and contribute to cancer progression .

Result of Action

The compound’s action results in significant anticancer, antiangiogenic, and antioxidant effects . It shows higher inhibitory activity on the viability of certain liver cancer cells compared to the standard methotrexate . Additionally, it exhibits potent antiangiogenic activity against various proangiogenic cytokines . It also demonstrates significant antioxidant activity, as evidenced by its ability to scavenge various types of free radicals .

属性

IUPAC Name

methyl 6-bromo-1H-indazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)6-2-5(10)3-8-7(6)4-11-12-8/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPRHRPOKPTRQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=NNC2=CC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646137
Record name Methyl 6-bromo-1H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885518-49-0
Record name Methyl 6-bromo-1H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-bromo-1H-indazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Concentrated hydrochloric acid (46.9 ml, 1543 mmol) was added to a stirred suspension of 6-bromo-1H-indazole-4-carboxylic acid (4.65 g, 19.29 mmol, available from Sinova) in methanol (100 ml) and the reaction mixture was heated to 70° C. for 18 h. The reaction mixture was allowed to cool to RT resulting in the precipitation of a solid. The mixture was cooled in ice and the yellow precipitate filtered off and washed with methanol to give the title compound as a yellow solid (2.54 g).
Quantity
46.9 mL
Type
reactant
Reaction Step One
Quantity
4.65 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate (18 g, 61.0 mmol) in methanol (350 mL), 6N HCl (350 mL) was added and stirred it at 60° C. for 8 h. On completion of reaction, solvent was removed under reduced pressure then basified with saturated NaHCO3 solution till pH 8. The solid precipitate was filtered and dried under vacuum before being stirred in diethyl ether for 15 min, filtered and dried to afford methyl 6-bromo-1H-indazole-4-carboxylate (11 g, 71.7%).
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-bromo-1H-indazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6-bromo-1H-indazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 6-bromo-1H-indazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 6-bromo-1H-indazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 6-bromo-1H-indazole-4-carboxylate
Reactant of Route 6
Methyl 6-bromo-1H-indazole-4-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。